N-[(1Z)-3-[(3-methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide
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Overview
Description
N-[(1Z)-3-[(3-methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-[(3-methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the trifluoromethyl group. The benzamide moiety is then attached through a series of condensation reactions. The final step involves the formation of the enamine linkage under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-3-[(3-methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, often in anhydrous solvents.
Substitution: Common reagents include halogens and nucleophiles, under conditions such as elevated temperatures or the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler amines or alcohols.
Scientific Research Applications
N-[(1Z)-3-[(3-methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(1Z)-3-[(3-methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Quzhou Aurantii Fructus and Huyou Peel
Uniqueness
N-[(1Z)-3-[(3-methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C25H23F3N2O4 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[(Z)-3-(3-methoxypropylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H23F3N2O4/c1-33-14-6-13-29-24(32)21(30-23(31)17-7-3-2-4-8-17)16-20-11-12-22(34-20)18-9-5-10-19(15-18)25(26,27)28/h2-5,7-12,15-16H,6,13-14H2,1H3,(H,29,32)(H,30,31)/b21-16- |
InChI Key |
IZYVNLMXBCBOIT-PGMHBOJBSA-N |
Isomeric SMILES |
COCCCNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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